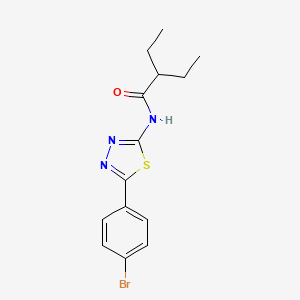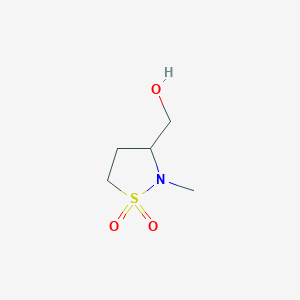
1-(2-Amino-6-chloro-4-pyrimidinyl)-4-methylhexahydropyrazin-4-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-6-chloro-4-pyrimidinyl)-4-methylhexahydropyrazin-4-ium chloride is a chemical compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of an amino group and a chloro substituent on the pyrimidine ring, along with a hexahydropyrazin-4-ium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-methylhexahydropyrazin-4-ium chloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloro-4,6-diaminopyrimidine with suitable reagents under controlled conditions.
Introduction of the Hexahydropyrazin-4-ium Moiety: The hexahydropyrazin-4-ium moiety is introduced through a series of reactions involving the formation of intermediate compounds, followed by cyclization and methylation steps.
Final Chlorination: The final step involves the chlorination of the compound to obtain the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, filtration, and chromatography to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-6-chloro-4-pyrimidinyl)-4-methylhexahydropyrazin-4-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The chloro substituent on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-chloro-4-pyrimidinyl)-4-methylhexahydropyrazin-4-ium chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-methylhexahydropyrazin-4-ium chloride involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the pyrimidine ring play a crucial role in its binding to target molecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Amino-6-chloro-4-pyrimidinyl)-4-methylhexahydropyrazin-4-ium chloride can be compared with other aminopyrimidine derivatives, such as:
2-Amino-4,6-dichloropyrimidine: A compound with two chloro substituents on the pyrimidine ring.
2-Amino-4-chloropyrimidine: A simpler derivative with a single chloro substituent.
2-Amino-6-chloropyrimidine: Another derivative with a chloro substituent at the 6-position.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its hexahydropyrazin-4-ium moiety, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-chloro-6-(4-methylpiperazin-4-ium-1-yl)pyrimidin-2-amine;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5.ClH/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8;/h6H,2-5H2,1H3,(H2,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNGRMPYRQRFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCN(CC1)C2=CC(=NC(=N2)N)Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2790230.png)


![Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate](/img/structure/B2790233.png)


![2-(ethylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide](/img/structure/B2790237.png)
![Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2790238.png)

![1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2790240.png)
![5-Ethyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2790243.png)
![8-(azepan-1-yl)-7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2790246.png)
![2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2790250.png)
